molecular formula C11H13N3O3 B13025398 Methyl 2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate

Methyl 2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate

Cat. No.: B13025398
M. Wt: 235.24 g/mol
InChI Key: MXRHPSWBCLSPCC-UHFFFAOYSA-N
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Description

Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate typically involves the reaction of 5-amino-1-methyl-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 2-(5-amino-1-methylindazol-3-yl)oxyacetate

InChI

InChI=1S/C11H13N3O3/c1-14-9-4-3-7(12)5-8(9)11(13-14)17-6-10(15)16-2/h3-5H,6,12H2,1-2H3

InChI Key

MXRHPSWBCLSPCC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)OCC(=O)OC

Origin of Product

United States

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